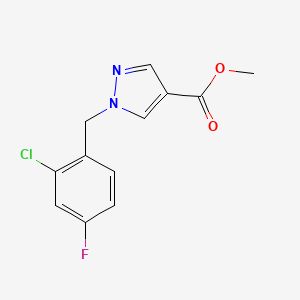

methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylate

Description

Methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylate is a heterocyclic organic compound featuring a pyrazole core substituted at the 1-position with a 2-chloro-4-fluorobenzyl group and at the 4-position with a methyl ester. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, is functionalized with electron-withdrawing groups (chloro and fluoro) on the benzyl moiety and an ester group, which may influence its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

methyl 1-[(2-chloro-4-fluorophenyl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN2O2/c1-18-12(17)9-5-15-16(7-9)6-8-2-3-10(14)4-11(8)13/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWXHPYLJSSYCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1)CC2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylate typically involves several steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloro-4-fluorobenzyl chloride with a pyrazole derivative under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives. Typical reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. In the context of its anti-seizure activity, the compound has been shown to bind to voltage-gated sodium channels, thereby modulating neuronal excitability and reducing seizure activity. Additionally, it can influence the levels of various neurotransmitters, including serotonin and gamma-aminobutyric acid (GABA), which play crucial roles in maintaining neuronal balance .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylate, the following structurally related pyrazole derivatives are analyzed (Table 1):

Table 1: Comparative Analysis of Pyrazole Derivatives

Structural and Electronic Effects

- Halogen Substitution: The target compound’s 2-chloro-4-fluorobenzyl group introduces both steric bulk and electron-withdrawing effects. In contrast, the trifluoromethyl group in exerts stronger electron-withdrawing effects, enhancing electrophilicity at the pyrazole core.

- Nitro vs. Ester Groups : The nitro-substituted derivatives (e.g., ) exhibit increased polarity and hydrogen-bonding capacity due to the nitro group’s strong electron-withdrawing nature. This may enhance intermolecular interactions in crystalline states, as predicted by graph set analysis .

- Ester Variations : The target’s methyl ester is more prone to hydrolysis than the isopropyl ester in , which offers greater lipophilicity and metabolic stability.

Physicochemical Properties

- Solubility : The nitro group in increases aqueous solubility compared to the target compound, whereas the trifluoromethyl group in reduces it due to hydrophobicity.

- Melting Points : While specific data are unavailable, the nitro and sulfonyl groups in likely elevate melting points via stronger intermolecular forces (e.g., hydrogen bonds and dipole-dipole interactions) compared to the halogenated target compound.

Biological Activity

Methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole class, characterized by a unique structure that includes a pyrazole ring with specific substitutions. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory, analgesic, and antimicrobial domains.

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Core Structure | Pyrazole ring with a carboxylate group at the 4-position |

| Substituents | 2-Chloro-4-fluorobenzyl group at the 1-position |

| Molecular Formula | C11H10ClF N3O2 |

| Molar Mass | Approximately 269.66 g/mol |

The presence of halogen substituents (chlorine and fluorine) is significant as these atoms can enhance the compound's reactivity and interaction with biological targets, potentially leading to improved therapeutic efficacy.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. Compounds within the pyrazole family are known to inhibit key enzymes involved in inflammatory processes, such as xanthine oxidase and cyclooxygenase. These enzymes play critical roles in the production of pro-inflammatory mediators.

In vitro studies have demonstrated that this compound can effectively reduce inflammation markers in various cell lines. The specific substitution pattern on the pyrazole ring may enhance its affinity for these enzymes, making it a candidate for developing anti-inflammatory drugs.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. The unique combination of halogenated substituents may improve its interaction with microbial targets, thus increasing its efficacy compared to non-halogenated analogs.

Study on Inhibitory Effects

A study published in Molecules highlighted the inhibitory effects of various pyrazole derivatives on cyclooxygenase enzymes. This compound was included in this analysis, showing promising results with an IC50 value indicative of its potential as an anti-inflammatory agent .

Antifungal Activity Research

Another investigation focused on the antifungal properties of pyrazole derivatives, where this compound exhibited higher activity against specific phytopathogenic fungi compared to established fungicides. This research suggests potential applications in agricultural settings for managing fungal diseases.

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| Methyl 4-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate | Anti-inflammatory | Similar pyrazole core |

| 5-Chloro-1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid | Varies | Carboxylic acid instead of ester |

| 4-Chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine | Potentially altered receptor binding affinity | Amine substitution |

This table illustrates that while many compounds share a pyrazole core, the specific substitutions significantly influence their biological activities and potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-4-carboxylate?

The compound can be synthesized via cyclocondensation reactions starting from precursors like ethyl acetoacetate, dimethylformamide dimethyl acetal (DMF-DMA), and substituted hydrazines. For example, analogous pyrazole-4-carboxylates are synthesized by reacting phenylhydrazine derivatives with ethyl acetoacetate and DMF-DMA, followed by hydrolysis to yield the carboxylic acid derivative, which can be re-esterified to the methyl ester . Modifications to the benzyl group (e.g., 2-chloro-4-fluoro substitution) require halogenated benzyl halides or alcohols as intermediates in alkylation steps .

Q. How can the purity and structural identity of this compound be validated?

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment.

- Spectroscopy : Confirm structure via H/C NMR (e.g., ester carbonyl at ~165-170 ppm, pyrazole ring protons as doublets at δ 6.5-8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H] for CHClFNO: 297.04) .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol/water mixtures (7:3 v/v) or ethyl acetate/hexane gradients are effective for recrystallizing pyrazole carboxylates, yielding high-purity crystals suitable for X-ray diffraction (see analogous compounds in ).

Advanced Research Questions

Q. How does the 2-chloro-4-fluorobenzyl substituent influence electronic properties and reactivity?

The electron-withdrawing Cl and F substituents enhance the electrophilicity of the pyrazole ring, facilitating nucleophilic substitutions at the 4-position. DFT calculations on similar compounds show reduced HOMO-LUMO gaps (~4.5 eV), indicating potential for charge-transfer interactions in catalytic or biological systems .

Q. What strategies resolve contradictions in spectroscopic data for pyrazole derivatives?

- Variable Temperature NMR : Resolve dynamic rotational isomers caused by restricted rotation of the benzyl group .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole vs. isomeric structures) by comparing experimental bond lengths (N–N: ~1.34 Å, C–O: ~1.21 Å) to computational models .

Q. How can this compound serve as a precursor for bioactive molecules?

- Hydrolysis : Convert the ester to a carboxylic acid for metal coordination (e.g., zinc complexes with antimicrobial activity) .

- Click Chemistry : Functionalize the pyrazole core via Huisgen cycloaddition to generate triazole hybrids with enhanced pharmacokinetic properties (see triazole-pyrazole hybrids in ).

Methodological Challenges

Q. What are common pitfalls in scaling up synthesis?

- Byproduct Formation : Trace dimethylamine from DMF-DMA can lead to undesired N-methylation; use scavengers like acetic acid .

- Low Yields in Alkylation : Optimize benzyl halide stoichiometry (1.2–1.5 eq.) and use phase-transfer catalysts (e.g., TBAB) in biphasic systems .

Q. How to address discrepancies in biological activity across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.